molecular formula C6H11BO2 B1350886 1-cyclohexenylboronic Acid CAS No. 89490-05-1

1-cyclohexenylboronic Acid

Cat. No. B1350886
CAS RN: 89490-05-1
M. Wt: 125.96 g/mol
InChI Key: XZWQKJXJNKYMAP-UHFFFAOYSA-N
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Description

1-Cyclohexenylboronic Acid, also known by its CAS number 89490-05-1 , is a boronic acid derivative with broad applications in various fields of research and industry. It is often used in laboratory settings .


Molecular Structure Analysis

The molecular formula of 1-Cyclohexenylboronic Acid is C6H11BO2 . The InChI Key is XZWQKJXJNKYMAP-UHFFFAOYSA-N . The SMILES representation is OB(O)C1=CCCCC1 .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Asymmetric Catalysis : Research has shown that chiral amidomonophosphine-rhodium(I) catalysts facilitate the asymmetric 1,4-addition of arylboronic acids to cycloalkenones, including reactions involving phenylboronic acid with cyclohex-2-enone, to produce 3-arylcycloalkanones with high enantioselectivity and yields (Kuriyama & Tomioka, 2001). This demonstrates the importance of 1-cyclohexenylboronic acid in achieving high stereochemical control in synthesis.
  • Regio- and Enantioselectivity Insights : A density functional theory study provided insights into the regio- and enantioselectivity of the addition of phenylboronic acid to cyclohexenone catalyzed by chiral 1,4-diene-Rh(I) catalysts, emphasizing the thermodynamic favorability and the role of the chiral ligand in destabilizing the disfavored transition state (Kantchev, 2011).

Sensing and Material Science

  • Sugar Recognition Sensors : A novel boronic acid fluorophore/beta-cyclodextrin complex sensor for sugar recognition in water has been developed, demonstrating the ability of phenylboronic acid derivatives to selectively recognize sugars through changes in fluorescence emission. This highlights the potential of 1-cyclohexenylboronic acid derivatives in creating sensitive and selective biosensors for glucose and other sugars (Tong et al., 2001).
  • Drug Delivery Systems : Phenylboronic acid-decorated polymeric nanomaterials, including those based on 1-cyclohexenylboronic acid derivatives, have been extensively researched for their applications in glucose-responsive drug delivery systems. These materials can selectively respond to glucose levels, making them promising for insulin delivery and other applications in diabetes management (Ma & Shi, 2014).

Safety And Hazards

1-Cyclohexenylboronic Acid is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclohexen-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BO2/c8-7(9)6-4-2-1-3-5-6/h4,8-9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQKJXJNKYMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397532
Record name cyclohexen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexenylboronic Acid

CAS RN

89490-05-1
Record name cyclohexen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclohexenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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